molecular formula C44H8F20N4Pd B6596108 5,10,15,20-Tetrakis(pentafluorophenyl)-21H,23H-porphine palladium(II) CAS No. 72076-09-6

5,10,15,20-Tetrakis(pentafluorophenyl)-21H,23H-porphine palladium(II)

Cat. No. B6596108
CAS RN: 72076-09-6
M. Wt: 1078.9 g/mol
InChI Key: GRRRJZUTYPIXFO-UHFFFAOYSA-N
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Description

5,10,15,20-Tetrakis(pentafluorophenyl)-21H,23H-porphine palladium(II) is a type of porphyrin. It is used as a catalyst for epoxidations with peroxides, oxidative decarbonylations, and aliphatic hydroxylations . It is also used for optical oxygen sensors and pressure-sensitive colors as the active component .


Synthesis Analysis

The synthesis of 5,10,15,20-Tetrakis(pentafluorophenyl)-21H,23H-porphine palladium(II) involves several steps. The methods of synthesis of this compound, its use in catalysis, and its reaction with nucleophiles to yield new monomeric porphyrins have been highlighted in various studies .


Molecular Structure Analysis

The molecular structure of 5,10,15,20-Tetrakis(pentafluorophenyl)-21H,23H-porphine palladium(II) is complex. It contains four equivalent reactive sites for thiol-fluoride substitution and can act as a platform for peptide cyclisation through reaction with two or more cysteine residues .


Chemical Reactions Analysis

The chemical reactions involving 5,10,15,20-Tetrakis(pentafluorophenyl)-21H,23H-porphine palladium(II) are diverse. It is used in various chemical reactions, including epoxidations with peroxides, oxidative decarbonylations, and aliphatic hydroxylations .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5,10,15,20-Tetrakis(pentafluorophenyl)-21H,23H-porphine palladium(II) are unique. It has a molecular weight of 974.55 and its empirical formula is C44H10F20N4 .

Scientific Research Applications

Corrosion Inhibition

5,10,15,20-Tetrakis(pentafluorophenyl)-21H,23H-porphine palladium(II) (PF-1) has been studied for its inhibitory effect in corrosion environments. It's particularly effective on J55 steel in sweet corrosive mediums (3.5 wt % NaCl + CO2), showing significant surface protection and wettability changes (Singh et al., 2017).

Photodetector Applications

The compound's utility in photodetector devices has been explored. Thin films of this compound exhibit properties suitable for photodetection, highlighting its potential in organic-based device applications (Farag et al., 2021).

Catalysis in Fuel Cells

It also shows promise in catalyzing oxygen reduction, useful in low-temperature proton exchange membrane fuel cells. This application leverages its electrocatalytic activity, enhancing reduction rates at varying temperatures (Zhang et al., 2005).

Heterogeneous Catalysis

This compound reacts with various nucleophiles, leading to novel porphyrinic materials. Such reactions are crucial for synthesizing new monomeric porphyrins and polymeric matrices, important in heterogeneous catalysis (Costa et al., 2011).

Photoluminescence and Photocatalysis

It's involved in the formation of novel polyoxomolybdate with photoluminescent properties and potential in photocatalytic applications (Chen, 2020).

Oxygen Sensing

The compound is used in oxygen-sensitive membranes, demonstrating variations in luminescent properties under different conditions, valuable for oxygen sensing in various applications (Badocco et al., 2009).

Molecular Recognition in Blood Analysis

Additionally, it has been utilized in microsensors for molecular recognition, particularly for the ultrasensitive determination of biomarkers in blood, indicating its relevance in biomedical applications (Stefan-van Staden et al., 2022).

Future Directions

The future directions for 5,10,15,20-Tetrakis(pentafluorophenyl)-21H,23H-porphine palladium(II) are promising. It is being explored as a robust and versatile platform for peptide stapling and multi-cyclisation, opening the door to the next generation of functional scaffolds for 3D peptide architectures .

properties

IUPAC Name

palladium(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H8F20N4.Pd/c45-25-21(26(46)34(54)41(61)33(25)53)17-9-1-2-10(65-9)18(22-27(47)35(55)42(62)36(56)28(22)48)12-5-6-14(67-12)20(24-31(51)39(59)44(64)40(60)32(24)52)16-8-7-15(68-16)19(13-4-3-11(17)66-13)23-29(49)37(57)43(63)38(58)30(23)50;/h1-8H;/q-2;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRRJZUTYPIXFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=NC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C1[N-]2)C6=C(C(=C(C(=C6F)F)F)F)F)C7=C(C(=C(C(=C7F)F)F)F)F)C8=C(C(=C(C(=C8F)F)F)F)F)C=C3)C9=C(C(=C(C(=C9F)F)F)F)F.[Pd+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H8F20N4Pd
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1078.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72076-09-6
Record name 5,10,15,20-Tetrakis(pentafluorophenyl)-21H,23H-porphine palladium(II)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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